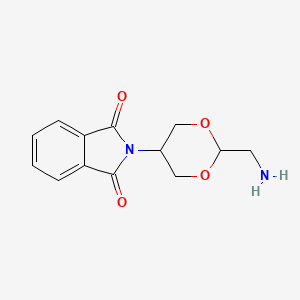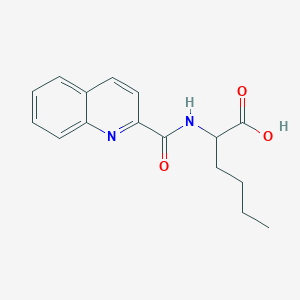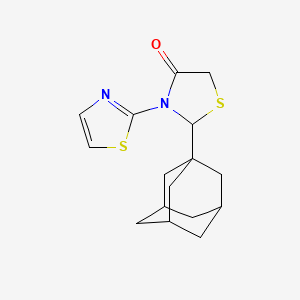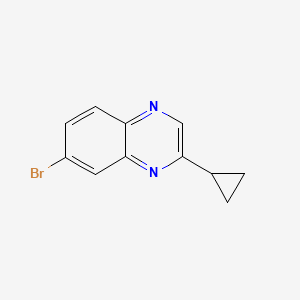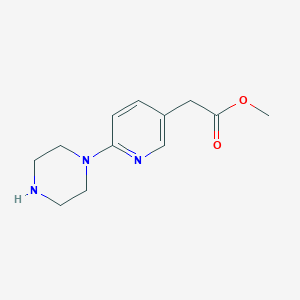
4-(1-Mercaptoethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Mercaptoethyl)benzoic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of a benzoic acid moiety substituted with a mercaptoethyl group at the para position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Mercaptoethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the mercaptoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Mercaptoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as substrates for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-(1-Sulfonylethyl)benzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzoic acid.
Substitution: Various thioether or disulfide derivatives.
Applications De Recherche Scientifique
4-(1-Mercaptoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1-Mercaptoethyl)benzoic acid involves its interaction with biological molecules through its mercapto and carboxylic acid groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition or modification of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Mercaptobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-(2-Mercaptoethyl)benzoic acid: Has a longer alkyl chain, affecting its solubility and reactivity.
4-(1-Hydroxyethyl)benzoic acid: Contains a hydroxyl group instead of a mercapto group, altering its chemical properties.
Uniqueness: 4-(1-Mercaptoethyl)benzoic acid is unique due to the presence of both a mercapto and a carboxylic acid group, providing a combination of reactivity and binding capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H10O2S |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
4-(1-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3,(H,10,11) |
Clé InChI |
JQXMPKSXDNZGQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


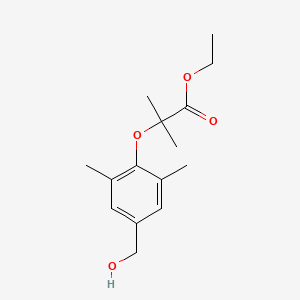
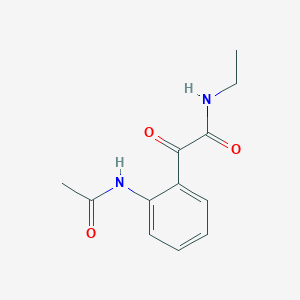
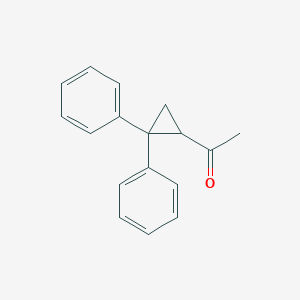
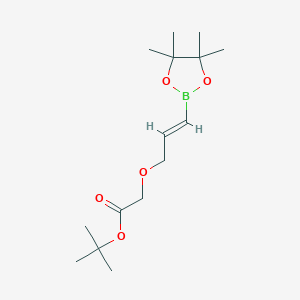
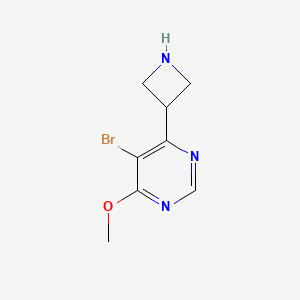
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)

